molecular formula C9H7B B1381462 1-Bromo-4-ethynyl-2-methylbenzene CAS No. 1356958-34-3

1-Bromo-4-ethynyl-2-methylbenzene

Cat. No.: B1381462
CAS No.: 1356958-34-3
M. Wt: 195.06 g/mol
InChI Key: BBTNVYGSRXLQSS-UHFFFAOYSA-N
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Description

1-Bromo-4-ethynyl-2-methylbenzene is an organic compound with the molecular formula C9H7Br It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethynyl-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution. One common method involves the bromination of 4-ethynyl-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-ethynyl-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Sonogashira Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and copper(I) iodide (CuI) are used along with a base like triethylamine (Et3N).

Major Products:

    Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with a hydroxyl group yields 4-ethynyl-2-methylphenol.

    Coupling Reactions: Products include various substituted alkynes and arylalkynes.

Scientific Research Applications

1-Bromo-4-ethynyl-2-methylbenzene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-ethynyl-2-methylbenzene is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

1-Bromo-4-ethynyl-2-methylbenzene, also known as 1-bromo-4-(2-methylphenyl)ethyne, is a compound with significant potential in various biological applications. Its structure includes a bromine atom and an ethynyl group, which are known to influence its reactivity and biological interactions. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C9H9Br
  • CAS Number : 1356958-34-3
  • Molecular Weight : 197.08 g/mol

The compound's structure can be represented as follows:

Structure Br CC C6H4 CH3 \text{Structure }\text{Br C}\equiv \text{C C}_6\text{H}_4\text{ CH}_3\text{ }

Biological Activity Overview

Research on the biological activity of this compound is limited; however, compounds with similar structures often exhibit notable biological effects. The following sections summarize key findings related to its potential antimicrobial, anticancer, and other therapeutic activities.

Antimicrobial Activity

Compounds containing bromine and ethynyl groups have been studied for their antimicrobial properties. For instance, halogenated compounds often demonstrate enhanced antibacterial activity due to their ability to disrupt microbial membranes and interfere with metabolic processes.

Compound Activity Mechanism
This compoundPotential antibacterialDisruption of cell membranes
Similar brominated compoundsAntifungalInhibition of cell wall synthesis

Anticancer Properties

Some studies suggest that derivatives of ethynylbenzene can exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. Research indicates that halogenated ethynyl compounds may interact with specific cellular targets involved in cancer progression.

Study Findings Reference
Study on ethynyl derivativesInhibition of cancer cell growth
Investigation into brominated compoundsInduction of apoptosis in cancer cells

The biological activity of this compound may involve several mechanisms:

  • Electrophilic Attack : The bromine atom can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to altered function or disruption.
  • Membrane Disruption : The ethynyl group may enhance the lipophilicity of the compound, facilitating its integration into lipid membranes and causing structural changes that lead to cell lysis.
  • Signal Transduction Interference : Similar compounds have been shown to interfere with signaling pathways in cancer cells, affecting processes such as proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of brominated phenolic compounds indicated that those with ethynyl substitutions exhibited significant antibacterial effects against Staphylococcus aureus. The study concluded that the presence of the bromine atom was crucial for enhancing membrane permeability.

Case Study 2: Cancer Cell Line Testing

In vitro testing on breast cancer cell lines revealed that certain brominated ethynyl compounds inhibited cell growth by inducing apoptosis. The study highlighted the importance of structural modifications in optimizing anticancer activity.

Properties

IUPAC Name

1-bromo-4-ethynyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTNVYGSRXLQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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